CID 16219920
Overview
Description
CID 16219920: is a calcium-specific chelator and indicator. It is known for its ability to bind calcium ions and is used extensively in scientific research to measure and manipulate calcium concentrations in biological systems . The compound’s chemical formula is C26H27N3O10 · H2O, and it has a molecular weight of 559.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 16219920 involves the reaction of 2-([2-Bis(carboxymethyl)amino-5-methylphenoxy]methyl)-6-methoxy-8-bis(carboxymethyl)aminoquinoline with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired hydrate form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in powder form and stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: CID 16219920 primarily undergoes chelation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .
Common Reagents and Conditions: The compound reacts with calcium ions in aqueous solutions, forming a fluorescent complex that can be detected and measured using spectroscopic techniques. The reaction conditions usually involve neutral to slightly alkaline pH to facilitate the binding of calcium ions .
Major Products Formed: The major product formed from the reaction of this compound with calcium ions is a fluorescent calcium-QUIN 2 complex. This complex is used as an indicator in various biochemical assays to measure calcium concentrations .
Scientific Research Applications
Chemistry: In chemistry, CID 16219920 is used as a calcium indicator in various analytical techniques. It helps in the detection and quantification of calcium ions in complex mixtures .
Biology: In biological research, the compound is employed to study calcium signaling pathways in cells. It is used to measure cytoplasmic free calcium concentrations, which are crucial for understanding cellular processes such as muscle contraction, neurotransmitter release, and cell division .
Medicine: In medical research, this compound is used to investigate calcium-related disorders and to develop diagnostic assays for diseases involving abnormal calcium metabolism .
Industry: In the industrial sector, the compound is used in the manufacturing of diagnostic assays and in quality control processes to ensure the accurate measurement of calcium levels in various products .
Mechanism of Action
CID 16219920 exerts its effects by binding to calcium ions with high specificity. Upon binding calcium, the compound undergoes a conformational change that results in a shift in its UV spectrum and an enhancement of its fluorescence. This property allows it to be used as a fluorescent indicator for calcium ions in various applications .
Comparison with Similar Compounds
Calcein: Another calcium-specific chelator and indicator used in similar applications.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent used for binding metal ions, including calcium.
Xylenol Orange: A dye used as an indicator for metal ions, including calcium.
Uniqueness: CID 16219920 is unique due to its high specificity for calcium ions and its ability to form a fluorescent complex upon binding calcium. This makes it particularly useful in applications where precise measurement of calcium concentrations is required .
Properties
InChI |
InChI=1S/C26H27N3O10.K.H2O/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;1H2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEUHPOVDSFCQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O.[K] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29KN3O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585262 | |
Record name | PUBCHEM_16219920 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149022-19-5 | |
Record name | Glycine, N-[2-[[8-[bis(carboxymethyl)amino]-6-methoxy-2-quinolinyl]methoxy]-5-methylphenyl]-N-(carboxymethyl)-, potassium salt, hydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149022-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PUBCHEM_16219920 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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